3-Amino-5-bromophenol

Description

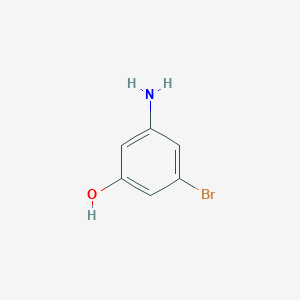

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITPOGKUUPJAPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100367-38-2 | |

| Record name | 3-Amino-5-bromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-5-bromophenol: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant methodologies for 3-Amino-5-bromophenol, tailored for researchers, scientists, and professionals in drug development. This document summarizes key data, outlines general experimental approaches, and presents the molecular structure as a foundation for further research and application.

Chemical Properties and Structure

This compound is a substituted aromatic compound containing amino, hydroxyl, and bromo functional groups. These groups confer its specific reactivity, making it a valuable intermediate in organic synthesis.[1][2] It is primarily utilized as a building block in the creation of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2]

Structural Information

The structural identity of this compound is well-defined by its IUPAC name, SMILES string, and InChIKey.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 100367-38-2 |

| Molecular Formula | C₆H₆BrNO |

| SMILES | OC1=CC(Br)=CC(N)=C1[3] |

| InChI Key | MITPOGKUUPJAPC-UHFFFAOYSA-N[4] |

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that experimental data for several properties, such as melting point, pKa, and solubility, are not widely available in the reviewed literature. The provided boiling point and density are predicted values.

| Property | Value | Source |

| Molecular Weight | 188.02 g/mol | [5][6] |

| Physical State | Solid | [3] |

| Melting Point | Not Available | [3][5] |

| Boiling Point (Predicted) | 319.2 ± 22.0 °C at 760 Torr | [3] |

| Density (Predicted) | 1.768 ± 0.06 g/cm³ | [3] |

| pKa | Not Available | |

| Solubility | Not Available | [3][5] |

| Storage Conditions | Room temperature, sealed in a dry environment | [3] |

Chemical Structure Visualization

The chemical structure of this compound is depicted below. The diagram illustrates the meta-substitution pattern of the amino and bromo groups relative to the hydroxyl group on the benzene ring.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. This compound | C6H6BrNO | CID 18388272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [srdpharma.com]

- 6. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]

3-Amino-5-bromophenol CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-5-bromophenol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its chemical properties, a representative synthetic protocol, and its applications in research and development.

Core Compound Information

CAS Number: 100367-38-2

Molecular Formula: C₆H₆BrNO

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 188.02 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Purity | Typically ≥97% | [3] |

| Storage Temperature | Room temperature | [3] |

Synthesis of this compound: An Experimental Protocol

The following is a representative three-step experimental protocol for the synthesis of brominated aminophenols, adapted from established methods for similar isomers. This protocol serves as a foundational methodology for researchers.

A Representative Synthetic Workflow

Caption: A representative three-step synthesis of this compound.

Step 1: Diazotization of 3-Amino-5-nitrophenol

-

Dissolve the starting material, 3-amino-5-nitrophenol, in a solution of hydrobromic acid.

-

Cool the mixture to a temperature between 0-10°C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise to the cooled mixture while maintaining the temperature.

-

Continue to stir the reaction mixture for 1-3 hours to ensure the complete formation of the diazonium salt intermediate.

Step 2: Bromination via Sandmeyer Reaction

-

In a separate reaction vessel, prepare a solution of cuprous bromide in hydrobromic acid.

-

Warm this solution to 40-50°C.

-

Add the previously prepared diazonium salt solution dropwise to the heated cuprous bromide solution.

-

After the addition is complete, maintain the reaction mixture at this temperature for a period to facilitate the substitution reaction, leading to the formation of 3-bromo-5-nitrophenol.

-

Cool the mixture to allow for the crystallization of the product, which is then isolated by filtration.

Step 3: Reduction of the Nitro Group

-

Dissolve the 3-bromo-5-nitrophenol solid obtained from the previous step in a mixture of ethanol and water.

-

Add a reducing agent, such as iron powder, to the solution.

-

Heat the reaction mixture to reflux for several hours to facilitate the reduction of the nitro group to an amino group.

-

Upon completion of the reaction, as monitored by a suitable technique like thin-layer chromatography (TLC), the reaction mixture is worked up to isolate the final product, this compound.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its bifunctional nature, possessing both an amino and a hydroxyl group, along with the bromine substituent, allows for a variety of chemical transformations.

Key Application Areas:

-

Pharmaceutical Intermediate: It serves as a precursor for the synthesis of more complex molecules with potential therapeutic activities. The presence of the bromine atom allows for further functionalization through cross-coupling reactions.

-

Agrochemical Synthesis: Used in the development of new pesticides and herbicides where the brominated phenyl moiety is a key structural feature.

-

Material Science: Employed in the synthesis of specialty polymers and dyes.

Logical Workflow for a Research Application

Caption: A logical workflow for the use of this compound in drug discovery.

References

Synthesis of 3-Amino-5-bromophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathways for 3-Amino-5-bromophenol, a valuable intermediate in the pharmaceutical and agrochemical industries. This document provides a comprehensive overview of a plausible synthetic route, including detailed experimental protocols and a summary of quantitative data, to assist researchers in its preparation.

Introduction

This compound is an aromatic compound containing amino, hydroxyl, and bromo functional groups. This substitution pattern makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and specialized chemicals.[1][2] The strategic placement of its functional groups allows for a variety of chemical transformations, including diazotization, acylation, alkylation, and coupling reactions.[3]

Proposed Synthesis Pathway

A direct and regioselective synthesis of this compound from simple, readily available precursors like 3-bromophenol or 3-nitrophenol is challenging due to the directing effects of the substituents, which do not favor the desired 1,3,5-substitution pattern. Therefore, a two-step synthetic route is proposed, commencing with a precursor that facilitates the desired regiochemistry, followed by the reduction of a nitro group to the target amine.

The most plausible pathway involves the synthesis of the key intermediate, 3-bromo-5-nitrophenol, followed by its reduction.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Amino-5-nitrophenol from 3,5-Dinitrophenol (Selective Reduction)

This initial step involves the selective reduction of one of the two nitro groups of 3,5-dinitrophenol. This can be achieved using sodium sulfide or ammonium sulfide in a controlled manner.

Materials:

-

3,5-Dinitrophenol

-

Sodium sulfide nonahydrate (Na₂S·9H₂O) or Ammonium sulfide solution

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dinitrophenol in a mixture of ethanol and water.

-

Prepare a solution of sodium sulfide nonahydrate in water.

-

Slowly add the sodium sulfide solution to the solution of 3,5-dinitrophenol at room temperature with vigorous stirring. The reaction is exothermic, and the temperature should be monitored.

-

After the addition is complete, heat the mixture to reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully acidify with hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and then neutralize with a saturated solution of sodium bicarbonate.

-

Recrystallize the crude 3-amino-5-nitrophenol from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.

Step 2: Synthesis of 3-Bromo-5-nitrophenol from 3-Amino-5-nitrophenol (Sandmeyer Reaction)

This step utilizes a Sandmeyer reaction to replace the amino group of 3-amino-5-nitrophenol with a bromine atom.

Materials:

-

3-Amino-5-nitrophenol

-

Hydrobromic acid (HBr, 48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve 3-amino-5-nitrophenol in aqueous hydrobromic acid in a flask.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt. Stir for an additional 30 minutes at this temperature.

-

In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the cuprous bromide solution. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen ceases.

-

Cool the reaction mixture and extract the product with ethyl acetate.

-

Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-bromo-5-nitrophenol.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound from 3-Bromo-5-nitrophenol (Reduction)

The final step involves the reduction of the nitro group of 3-bromo-5-nitrophenol to an amino group. Several methods are effective for this transformation, with the use of iron powder in the presence of an acid or ammonium chloride being a common and cost-effective choice.

Materials:

-

3-Bromo-5-nitrophenol

-

Iron powder

-

Ammonium chloride (NH₄Cl) or Acetic acid

-

Ethanol

-

Water

-

Ethyl acetate

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

Procedure (using Iron powder and Ammonium chloride):

-

In a round-bottom flask, suspend 3-bromo-5-nitrophenol and ammonium chloride in a mixture of ethanol and water.

-

Heat the mixture to reflux and then add iron powder portion-wise with vigorous stirring. The reaction is exothermic.

-

Continue refluxing and monitor the reaction by TLC until the starting material is consumed.[4]

-

Once the reaction is complete, cool the mixture and make it basic by adding a solution of sodium carbonate or sodium bicarbonate.

-

Filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the product by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of aminophenols from nitrophenols via reduction, based on analogous reactions reported in the literature. Yields for the specific synthesis of this compound may vary depending on the exact reaction conditions and scale.

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3 | Nitro Reduction | Fe, NH₄Cl | Ethanol/Water | Reflux | 2-6 | ~90 |

| 3 | Nitro Reduction | SnCl₂·2H₂O | Ethanol | Reflux | 1-3 | >90 |

| 3 | Nitro Reduction | H₂, Pd/C | Methanol | Room Temp | 1-4 | >95 |

Note: The yields are based on general procedures for nitro group reductions and may not be specific to 3-bromo-5-nitrophenol.

Experimental Workflow Diagram

Caption: Detailed experimental workflow for the synthesis of this compound.

References

Spectroscopic Data and Analysis of 3-Amino-5-bromophenol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Amino-5-bromophenol (CAS No. 100367-38-2). Designed for researchers, scientists, and professionals in drug development, this document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, the following data has been generated using validated prediction models. These values provide a reliable estimation for the characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.88 | t (J=1.9 Hz) | 1H | H-4 |

| 6.63 | t (J=2.0 Hz) | 1H | H-2 |

| 6.35 | t (J=2.0 Hz) | 1H | H-6 |

Solvent: DMSO-d₆

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| 159.4 | C-1 (C-OH) |

| 150.2 | C-3 (C-NH₂) |

| 122.5 | C-5 (C-Br) |

| 111.3 | C-6 |

| 109.5 | C-4 |

| 102.7 | C-2 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H, N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1620-1580 | Strong | Aromatic C=C stretching, N-H bending |

| 1480-1440 | Medium | Aromatic C=C stretching |

| 1350-1250 | Strong | C-O stretching |

| 1200-1000 | Medium | C-N stretching |

| 850-750 | Strong | C-H out-of-plane bending |

| 600-500 | Medium | C-Br stretching |

Mass Spectrometry (MS) (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 187/189 | 100 | [M]⁺ (Molecular ion with Br isotopes) |

| 108 | Moderate | [M - Br]⁺ |

| 80 | Moderate | [C₆H₄O]⁺ |

| 53 | Low | [C₄H₅]⁺ |

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for aromatic compounds like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid): For a solid sample, the KBr pellet method is common. Grind a small amount of this compound with dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for relatively small, volatile organic molecules.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Solubility and Stability of 3-Amino-5-bromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Amino-5-bromophenol (CAS No. 100367-32-2), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While specific experimental data for this compound is not extensively available in public literature[2][3], this document extrapolates its likely properties based on fundamental chemical principles and outlines detailed experimental protocols for its empirical determination.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₆H₆BrNO and a molecular weight of 188.02 g/mol .[1][4] Its structure, featuring an amino group, a hydroxyl group, and a bromine atom on a benzene ring, dictates its physicochemical properties.

| Property | Value/Information | Source |

| CAS Number | 100367-38-2 | [4][5][6] |

| Molecular Formula | C₆H₆BrNO | [1][2][4] |

| Molecular Weight | 188.02 g/mol | [1][2] |

| Physical State | Solid | [2] |

| Predicted Boiling Point | 319.2 ± 22.0 °C at 760 Torr | [2] |

| Predicted Density | 1.768 ± 0.06 g/cm³ at 20 °C | [2] |

| Storage Conditions | Sealed in dry, room temperature (20 to 22 °C) | [2] |

Solubility Profile

Predicted Solubility:

| Solvent Type | Predicted Solubility | Rationale |

| Water | Sparingly soluble to slightly soluble. | The polar amino and hydroxyl groups can form hydrogen bonds with water. However, the bulky bromine and the benzene ring may limit extensive solubility. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Likely soluble. | These solvents can dissolve both polar and nonpolar substances.[8] |

| Alcohols (e.g., Methanol, Ethanol) | Likely soluble. | Alcohols have both polar and nonpolar characteristics, making them good solvents for many organic compounds. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Likely insoluble or sparingly soluble. | The polar functional groups will hinder dissolution in nonpolar solvents. |

| Aqueous Acids (e.g., dilute HCl) | Increased solubility compared to water. | The basic amino group will be protonated to form a more soluble ammonium salt. |

| Aqueous Bases (e.g., dilute NaOH) | Increased solubility compared to water. | The acidic phenolic hydroxyl group will be deprotonated to form a more soluble phenoxide salt.[7] |

Stability Profile

While specific stability studies are not published, general knowledge of substituted phenols and anilines allows for an estimation of the stability of this compound. The recommended storage in a dry, sealed container at room temperature suggests it is relatively stable under these conditions.[2]

Factors Influencing Stability:

-

Oxidation: Phenols and anilines are susceptible to oxidation, which can be accelerated by air, light, and the presence of metal ions. This can lead to discoloration and degradation.

-

pH: The compound is expected to be more stable in neutral or slightly acidic conditions. Strong bases could promote oxidation.

-

Temperature: As with most organic compounds, elevated temperatures can lead to decomposition.

-

Light: Exposure to UV light may cause degradation. It is advisable to store the compound in a light-protected container.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol 1: Determination of Aqueous and Organic Solvent Solubility

This protocol uses the "excess solid" method, which is considered a reliable approach for generating high-quality solubility data.[8]

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, methanol, DMSO, hexane, buffered solutions at various pH).

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a shaking incubator at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Sample Analysis: Carefully remove an aliquot of the supernatant and dilute it with an appropriate mobile phase.

-

Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9][10] A calibration curve with known concentrations of this compound should be used for accurate quantification.

Protocol 2: Stability Assessment under Stressed Conditions

This protocol outlines a forced degradation study to identify potential degradation pathways and establish stability-indicating methods.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions: Aliquot the stock solution into separate vials and expose them to various stress conditions:

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C.

-

Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C.

-

Oxidation: Add 3% H₂O₂ and keep at room temperature.

-

Thermal Stress: Heat the solid compound at a temperature below its melting point (e.g., 80°C).

-

Photostability: Expose the solution to UV light (e.g., 254 nm) at room temperature.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Neutralize the acidic and basic samples before dilution.

-

Analysis: Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). The peak purity of the parent compound should be monitored using a photodiode array (PDA) detector.

Visualizations

Logical Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a research compound like this compound.

Caption: A logical workflow for assessing solubility and stability.

Conceptual Pathway for pH-Dependent Solubility

This diagram illustrates how the solubility of an amphoteric compound like this compound is influenced by pH.

Caption: pH's effect on the solubility of this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. This compound [srdpharma.com]

- 4. appchemical.com [appchemical.com]

- 5. This compound | 100367-38-2 [sigmaaldrich.com]

- 6. en.huatengsci.com [en.huatengsci.com]

- 7. chem.ws [chem.ws]

- 8. lifechemicals.com [lifechemicals.com]

- 9. Kinetics of Different Substituted Phenolic Compounds’ Aqueous OH Oxidation in Atmosphere [mdpi.com]

- 10. epa.gov [epa.gov]

The Versatile Building Block: A Technical Guide to 3-Amino-5-bromophenol in Chemical Research

For Immediate Release

[City, State] – 3-Amino-5-bromophenol, a substituted aromatic amine, is a key intermediate in the landscape of chemical synthesis, offering a versatile scaffold for the development of a wide array of complex organic molecules. This technical guide provides an in-depth overview of its properties, synthesis, and burgeoning applications in pharmaceutical and materials science research, tailored for researchers, scientists, and drug development professionals. Its unique trifunctional nature, possessing amino, hydroxyl, and bromo groups, allows for a diverse range of chemical transformations, making it a valuable starting material for novel compound libraries.

Core Chemical and Physical Properties

This compound, with the chemical formula C₆H₆BrNO, is a solid at room temperature.[1] A comprehensive summary of its key properties is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₆BrNO | [1] |

| Molecular Weight | 188.02 g/mol | [1] |

| CAS Number | 100367-38-2 | [1] |

| Appearance | Solid | |

| Storage Temperature | Room temperature | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a general understanding can be gleaned from the synthesis of its isomer, 3-amino-4-bromophenol. A patented method for this isomer involves a three-step process, which can be conceptually adapted.[2]

A plausible synthetic workflow for producing substituted aminophenols is outlined below. This process typically begins with a nitrated precursor, which then undergoes bromination and subsequent reduction to yield the final aminophenol product.

Figure 1: Conceptual workflow for the synthesis of aminophenols.

Key Applications in Chemical Synthesis

The reactivity of the amino, hydroxyl, and bromo functional groups makes this compound a versatile building block in organic synthesis. It is particularly valuable as an intermediate for pharmaceuticals, agrochemicals, dyes, and specialty polymers.[1] The presence of a bromine atom opens the door to a variety of powerful cross-coupling reactions, which are fundamental in modern drug discovery and materials science.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo substituent on the aromatic ring is a prime handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are instrumental in forming carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the construction of complex molecular architectures from simple precursors.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester, catalyzed by a palladium complex, to form a biaryl structure. The amino and hydroxyl groups can be protected if necessary, depending on the reaction conditions and the nature of the coupling partner.

Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling this compound with an amine in the presence of a palladium catalyst. This is a key transformation for the synthesis of complex diarylamines and other nitrogen-containing heterocycles.

The general workflow for these coupling reactions is depicted below.

Figure 2: General workflows for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Synthesis of Bioactive Molecules and Heterocycles

The functional groups of this compound serve as anchor points for the synthesis of a variety of heterocyclic compounds, many of which are scaffolds for biologically active molecules. For instance, the amino and hydroxyl groups can participate in condensation reactions with various electrophiles to form heterocycles like benzoxazoles or other fused ring systems.

Experimental Protocols

Conceptual Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

A degassed solvent system (e.g., a mixture of toluene, ethanol, and water) is added.

-

The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Conceptual Protocol for Buchwald-Hartwig Amination:

-

In a glovebox, a reaction tube is charged with a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equivalents), a suitable ligand (e.g., XPhos, 0.02-0.1 equivalents), and a base (e.g., NaOtBu, 1.2-1.5 equivalents).

-

This compound (1 equivalent) and the desired amine (1.2 equivalents) are added, followed by an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

-

The reaction tube is sealed and heated to the appropriate temperature (e.g., 80-120 °C) with stirring for the required time (e.g., 4-24 hours).

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

-

The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired product.

Future Directions

The utility of this compound as a versatile intermediate is clear. Future research will likely focus on the development and optimization of synthetic routes to novel derivatives with potential applications in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapies. Furthermore, its application in the synthesis of advanced polymers and functional dyes remains an area ripe for exploration. The continued investigation into the reactivity of this trifunctional building block will undoubtedly lead to the discovery of new and valuable chemical entities.

References

An In-depth Technical Guide on the Health and Safety of 3-Amino-5-bromophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 3-Amino-5-bromophenol (CAS No. 100367-38-2), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Due to its reactive nature, a thorough understanding of its properties and associated hazards is crucial for safe handling in a laboratory and research environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various experimental conditions.

| Property | Value |

| Molecular Formula | C₆H₆BrNO[1][3] |

| Molecular Weight | 188.02 g/mol [1] |

| Physical State | Solid[4] |

| Appearance | Dark yellow liquid or solid[5] |

| Melting Point | 30 - 32 °C / 86 - 89.6 °F[5] |

| Boiling Point | 236 °C / 456.8 °F @ 760 mmHg[5] |

| Flash Point | > 110 °C / > 230 °F[5] |

| Vapor Pressure | 0.024 hPa @ 25 °C[5] |

| Storage Temperature | Room temperature[1] |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS hazard statements.

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[4] |

| Skin Irritation (Category 2) | H315: Causes skin irritation[4] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[4] |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[4] |

Signal Word: Warning[4]

Toxicological Information

While specific toxicological studies on this compound are limited, data on the related compound 3-aminophenol suggests moderate acute oral toxicity.[6] Signs of toxicity in animal studies with 3-aminophenol included hypoactivity, sedation, piloerection, and dyspnea.[6] It is crucial to handle this compound with appropriate protective measures to avoid exposure.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when working with this compound. The following workflow outlines the essential steps for safe handling in a laboratory setting.

First Aid Measures

In the event of exposure, immediate action is critical. The following first aid measures should be taken:

-

After Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[5] If breathing is difficult, seek immediate medical attention.

-

After Skin Contact: Wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.

-

After Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing.[5]

-

After Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell.[5]

Spills and Disposal

In case of a spill, ensure adequate ventilation and use personal protective equipment.[5] Absorb the spill with inert material and place it in a suitable, closed container for disposal.[5] Dispose of the contents and container to an approved waste disposal plant.[5]

Logical Relationship of Hazard Information

The following diagram illustrates the relationship between the chemical's properties and the necessary safety precautions.

References

Commercial Availability and Synthetic Utility of 3-Amino-5-bromophenol for Pharmaceutical Research

For researchers, scientists, and drug development professionals, 3-Amino-5-bromophenol is a readily available key starting material for the synthesis of a variety of bioactive molecules. This technical guide provides an overview of its commercial suppliers, a detailed experimental protocol for its application in the synthesis of Selective Androgen Receptor Modulators (SARMs), and a visualization of the synthetic pathway.

Commercial Suppliers

This compound (CAS No. 100367-38-2) is available from several commercial chemical suppliers. The purity and quantity offered may vary, and researchers should consult the respective company catalogs for the most up-to-date information. A summary of some prominent suppliers is provided in the table below.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥98% | Inquire |

| Huateng Pharma | Inquire | R&D, pilot, and commercial scales |

| SRD Pharma | In-house | 10mg, 50mg, 100mg |

| Sunway Pharm | 97% | 100mg, 250mg, 1g |

Application in the Synthesis of Selective Androgen Receptor Modulators (SARMs)

This compound serves as a crucial building block in the synthesis of nonsteroidal SARMs. These compounds are of significant interest in drug development for their potential to provide the therapeutic benefits of androgens with reduced side effects. The following experimental protocol details a representative synthesis of a SARM intermediate, showcasing the utility of this compound.

Experimental Protocol: Synthesis of a SARM Intermediate

This protocol is adapted from established methods in medicinal chemistry for the synthesis of SARM candidates.

Materials:

-

This compound

-

(R)-3-bromo-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide (Intermediate R-3)

-

Potassium carbonate (K₂CO₃)

-

2-Butanone

-

Benzyltributylammonium chloride

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the chiral intermediate (R)-3-bromo-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide in 2-butanone (approximately 20 mL per 0.5 g of the intermediate).

-

Addition of Reagents: To this solution, add 1.5 molar equivalents of this compound, 2 molar equivalents of potassium carbonate (K₂CO₃), and 0.1 molar equivalents of benzyltributylammonium chloride, which acts as a phase-transfer catalyst.

-

Reaction Conditions: The reaction mixture is stirred at reflux under an inert argon atmosphere for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material, R-3.

-

Work-up: Upon completion, the reaction mixture is evaporated to dryness using a rotary evaporator.

-

Purification: The resulting residue is purified by silica gel column chromatography to yield the desired SARM intermediate.

Synthetic Pathway Visualization

The following diagram illustrates the key synthetic step described in the experimental protocol, where this compound is coupled with a chiral intermediate to form the core structure of a selective androgen receptor modulator.

Caption: Synthetic pathway for a SARM intermediate.

Historical Context of 3-Amino-5-bromophenol Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromophenol is a valuable substituted aromatic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its bifunctional nature, possessing both an amino and a hydroxyl group, along with the presence of a bromine atom, allows for diverse chemical modifications, making it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the historical context of this compound synthesis, detailing plausible synthetic methodologies, experimental protocols, and relevant quantitative data. The information presented is curated to assist researchers and professionals in understanding the foundational chemistry of this important molecule.

Historical Synthetic Approaches

-

Direct Bromination of 3-Aminophenol: A direct approach involving the electrophilic aromatic substitution of the readily available starting material, 3-aminophenol.

-

Multi-step Synthesis via Nitration, Bromination, and Reduction: A more controlled, multi-step sequence starting from a simple aromatic precursor, which allows for greater regiochemical control.

This guide will delve into the technical details of both approaches.

Route 1: Direct Bromination of 3-Aminophenol

The direct bromination of 3-aminophenol represents the most straightforward conceptual pathway to this compound. However, this method is fraught with challenges related to regioselectivity. The hydroxyl (-OH) and amino (-NH2) groups are both activating and ortho, para-directing.[2] This leads to a complex mixture of brominated products.

During the reaction, the amino group can be protonated in the presence of acidic byproducts, forming an ammonium group (-NH3+), which is a meta-directing group.[3] This further complicates the regiochemical outcome, potentially leading to a mixture of 2-bromo, 4-bromo, 6-bromo, and various di- and tri-brominated isomers.[3] Historical efforts to control the selectivity of such reactions often involved careful control of reaction conditions and the use of protecting groups.

Logical Workflow for Direct Bromination

Caption: Logical workflow for the direct bromination of 3-aminophenol.

Experimental Protocol (Hypothetical Historical Method)

The following protocol is a plausible reconstruction based on historical laboratory practices for aromatic bromination.

Materials:

-

3-Aminophenol

-

Liquid Bromine

-

Glacial Acetic Acid

-

Sodium bisulfite solution

-

Sodium bicarbonate solution

-

Diatomaceous earth (Celite®)

Procedure:

-

A solution of 3-aminophenol (1 equivalent) in glacial acetic acid is prepared in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a condenser.

-

The flask is cooled in an ice bath.

-

A solution of bromine (1 equivalent) in glacial acetic acid is added dropwise to the stirred solution of 3-aminophenol over a period of 1-2 hours, maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2-4 hours at room temperature.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bisulfite to destroy any excess bromine.

-

The mixture is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

Purification of the crude product to isolate this compound from other isomers would historically have been achieved by fractional crystallization or, in later years, by column chromatography.

Quantitative Data

Due to the formation of multiple isomers, the yield of the desired this compound via direct bromination is expected to be low to moderate.

| Parameter | Value | Reference |

| Starting Material | 3-Aminophenol | Inferred |

| Brominating Agent | Br₂ in Acetic Acid | Inferred |

| Expected Yield | Low to Moderate | [3] |

| Purity (after purification) | Variable | Inferred |

Route 2: Multi-step Synthesis via 5-Bromo-3-nitrophenol

A more controlled and likely higher-yielding historical approach involves a multi-step synthesis starting from a precursor that allows for the sequential introduction of the desired functional groups. A plausible route begins with the nitration of a suitable starting material, followed by bromination, and finally, the reduction of the nitro group to an amine. A likely intermediate in this pathway is 5-bromo-3-nitrophenol.

Synthesis of 5-Bromo-3-nitrophenol

A documented method for the synthesis of 3-bromo-5-nitrophenol starts from 2-amino-5-nitrophenol.[4]

Experimental Protocol:

-

A mixture of 2-amino-5-nitrophenol (48 g, 311 mmol) and N-bromosuccinimide (NBS, 57.6 g, 324 mmol) in acetonitrile (1.75 L) is stirred for 1 hour at room temperature.[4]

-

The solvent is removed under reduced pressure, and the resulting brown precipitate is dissolved in ethanol (1 L).[4]

-

Sulfuric acid (28 ml, 525 mmol) is added, and the mixture is heated to reflux for 30 minutes.[4]

-

Sodium nitrite (53.7 g, 779 mmol) is then added, and the reaction is refluxed for an additional hour.[4]

-

The mixture is concentrated, and the residue is partitioned between water and ethyl acetate.[4]

-

The organic phase is washed sequentially with water, saturated aqueous sodium bicarbonate, and brine, then dried and concentrated.[4]

-

The crude product is purified by column chromatography to yield 3-bromo-5-nitrophenol.[4]

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-nitrophenol | [4] |

| Reagents | NBS, H₂SO₄, NaNO₂ | [4] |

| Yield | 45% | [4] |

Reduction of 5-Bromo-3-nitrophenol

The final step in this synthetic sequence is the reduction of the nitro group of 5-bromo-3-nitrophenol to an amino group. Historically, this transformation was often accomplished using metal/acid combinations (e.g., tin and hydrochloric acid) or catalytic hydrogenation.

Experimental Workflow for Multi-step Synthesis

Caption: Experimental workflow for the multi-step synthesis of this compound.

Experimental Protocol (Reduction):

The following protocol is based on general procedures for the reduction of halogenated nitroaromatic compounds.[1]

Materials:

-

5-Bromo-3-nitrophenol

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol or Ethyl acetate

-

Sodium bicarbonate solution

Procedure:

-

To a solution of 5-Bromo-3-nitrophenol (1 equivalent) in ethanol or ethyl acetate, add Tin(II) chloride dihydrate (4-5 equivalents).[1]

-

Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed (monitored by Thin Layer Chromatography).[1]

-

Cool the reaction mixture and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

-

Filter the mixture through a pad of diatomaceous earth (Celite®) to remove the inorganic salts.

-

Extract the filtrate with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 5-Bromo-3-nitrophenol | Inferred |

| Reducing Agent | SnCl₂·2H₂O | [1] |

| Expected Yield | High | [1] |

| Purity (after purification) | >95% | Inferred |

Characterization of this compound

The structural elucidation of this compound would have historically relied on melting point determination and elemental analysis. Modern spectroscopic techniques provide a more detailed characterization.

Spectroscopic Data (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the hydroxyl proton. The aromatic protons would appear as multiplets in the aromatic region (typically 6.0-7.5 ppm), with coupling patterns dictated by their positions relative to the substituents.

-

¹³C NMR: The carbon NMR spectrum would display six signals for the six carbon atoms of the benzene ring, with their chemical shifts influenced by the electron-donating and withdrawing effects of the substituents.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic (M+2)+ peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the phenol, the N-H stretches of the amine, and C-Br stretching vibrations.

Conclusion

The synthesis of this compound, a crucial intermediate in modern organic synthesis, has plausible historical roots in fundamental aromatic substitution reactions. While direct bromination of 3-aminophenol presents a conceptually simple but practically challenging route due to a lack of regioselectivity, a multi-step approach involving the synthesis and subsequent reduction of 5-bromo-3-nitrophenol offers a more controlled and likely higher-yielding pathway. This technical guide provides a framework for understanding these historical synthetic strategies, complete with inferred experimental protocols and expected outcomes, to aid researchers in their endeavors. The evolution of synthetic methodologies continues to provide more efficient and selective routes to this and other important chemical building blocks.

References

Methodological & Application

Application Notes and Protocols for 3-Amino-5-bromophenol in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Amino-5-bromophenol as a versatile starting material in the synthesis of pharmaceutical intermediates. The protocols focus on its application in the construction of substituted tetrahydroisoquinoline scaffolds, a core motif in many biologically active compounds.

Introduction

This compound is a valuable bifunctional molecule containing amino, hydroxyl, and bromo-substituted aromatic functionalities.[1] This unique combination of reactive groups makes it an attractive starting material for the synthesis of a variety of complex heterocyclic compounds with potential therapeutic applications. Its derivatives have been explored for their potential as kinase inhibitors and other targeted therapies. This document details the synthetic route to a key intermediate, a substituted tetrahydroisoquinoline, derived from this compound, and provides protocols for its synthesis and subsequent reactions.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is as a precursor for multi-substituted aromatic and heterocyclic scaffolds. The amino group allows for the introduction of various side chains and the formation of heterocyclic rings, while the hydroxyl and bromo groups provide handles for further functionalization, such as etherification, and cross-coupling reactions, respectively.

A significant application lies in the synthesis of tetrahydroisoquinolines, a class of compounds with a broad range of biological activities. The Pictet-Spengler reaction is a powerful tool for the construction of the tetrahydroisoquinoline core from β-arylethylamines.[1][2] By first converting this compound to a suitable phenethylamine derivative, it can be utilized in this key ring-forming reaction.

Experimental Protocols

Protocol 1: Synthesis of a Phenethylamine Derivative from this compound

This protocol describes the conversion of this compound to a key phenethylamine intermediate, which is a prerequisite for the Pictet-Spengler reaction.

Reaction Scheme:

Materials:

-

This compound

-

2-Bromoethanol

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value |

| Starting Material | This compound |

| Product | 2-(3-Amino-5-bromophenoxy)ethanol |

| Typical Yield | 75-85% |

| Purity (by HPLC) | >98% |

Protocol 2: Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

This protocol details the synthesis of a substituted tetrahydroisoquinoline from the phenethylamine derivative obtained in Protocol 1.

Reaction Scheme:

Materials:

-

2-(3-Amino-5-bromophenoxy)ethanol (from Protocol 1)

-

An appropriate aldehyde (e.g., formaldehyde, acetaldehyde)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated aqueous)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-(3-Amino-5-bromophenoxy)ethanol (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add the aldehyde (1.1 eq) to the solution.

-

Slowly add trifluoroacetic acid (2.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-(3-Amino-5-bromophenoxy)ethanol |

| Product | Substituted Tetrahydroisoquinoline |

| Typical Yield | 60-75% |

| Purity (by HPLC) | >97% |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for the preparation of a substituted tetrahydroisoquinoline from this compound.

Signaling Pathway Inhibition

Substituted tetrahydroisoquinolines are known to be effective inhibitors of various protein kinases, which are key components of cellular signaling pathways. For instance, many kinase inhibitors target pathways involved in cell proliferation and survival, which are often dysregulated in cancer.

Caption: Inhibition of a representative kinase signaling pathway by a tetrahydroisoquinoline derivative.

References

Application Notes and Protocols: 3-Amino-5-bromophenol as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromophenol is a valuable bifunctional aromatic compound that serves as a key starting material in the synthesis of a variety of heterocyclic scaffolds. Its structure, featuring a nucleophilic amino group and a hydroxyl group on a brominated benzene ring, allows for diverse cyclization strategies to construct pharmacologically relevant heterocycles. The presence of the bromine atom provides a useful handle for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs. These derivatives are of significant interest due to their potential applications as antimicrobial, anticancer, and anti-inflammatory agents.

This document provides detailed application notes and experimental protocols for the synthesis of two important classes of heterocyclic compounds using this compound as the key precursor: 6-bromobenzoxazoles and 7-bromophenoxazines.

Synthesis of 6-Bromo-2-substituted-benzoxazoles

Benzoxazoles are a prominent class of heterocyclic compounds found in numerous biologically active molecules. The synthesis of 6-bromobenzoxazoles from this compound can be efficiently achieved through a condensation reaction with various aldehydes, followed by an intramolecular cyclization.

General Reaction Scheme:

Scheme 1: General synthesis of 6-bromo-2-substituted-benzoxazoles from this compound.

This protocol describes a general procedure for the synthesis of a 2-aryl-substituted 6-bromobenzoxazole.

Materials:

-

This compound

-

Benzaldehyde

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, combine this compound (1.88 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol).

-

Add polyphosphoric acid (20 g) to the mixture with stirring.

-

Heat the reaction mixture to 180°C and maintain for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 6-bromo-2-phenylbenzoxazole.

Quantitative Data:

The following table summarizes the expected yields and key characterization data for the synthesis of various 6-bromo-2-substituted-benzoxazoles.

| R-group | Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) |

| Phenyl | 6-Bromo-2-phenylbenzoxazole | C₁₃H₈BrNO | 274.12 | 85-95 | 128-130 |

| 4-Chlorophenyl | 6-Bromo-2-(4-chlorophenyl)benzoxazole | C₁₃H₇BrClNO | 308.56 | 80-90 | 165-167 |

| 4-Methoxyphenyl | 6-Bromo-2-(4-methoxyphenyl)benzoxazole | C₁₄H₁₀BrNO₂ | 304.14 | 82-92 | 140-142 |

| 2-Thienyl | 6-Bromo-2-(thiophen-2-yl)benzoxazole | C₁₁H₆BrNOS | 280.14 | 75-85 | 115-117 |

Workflow for the Synthesis of 6-Bromo-2-substituted-benzoxazoles

Caption: Synthetic workflow for 6-bromobenzoxazoles.

Synthesis of 7-Bromophenoxazines

Phenoxazines are another important class of tricyclic heterocyclic compounds with diverse biological activities. The synthesis of 7-bromophenoxazines can be achieved through the condensation of this compound with a catechol derivative in the presence of an oxidizing agent.

General Reaction Scheme:

Scheme 2: General synthesis of 7-bromophenoxazines from this compound.

This protocol outlines a potential route for the synthesis of a 7-bromophenoxazine derivative.

Materials:

-

This compound

-

Catechol

-

Potassium ferricyanide(III)

-

Potassium hydroxide

-

Ethanol

-

Water

-

Dichloromethane

Procedure:

-

Dissolve this compound (1.88 g, 10 mmol) and catechol (1.10 g, 10 mmol) in a mixture of ethanol (50 mL) and water (50 mL) in a round-bottom flask.

-

Add a solution of potassium ferricyanide(III) (6.58 g, 20 mmol) and potassium hydroxide (1.12 g, 20 mmol) in water (50 mL) dropwise to the reaction mixture at room temperature with vigorous stirring.

-

Continue stirring at room temperature for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, a precipitate will form. Filter the solid and wash it with cold water.

-

Dry the crude product under vacuum.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or dichloromethane/hexane).

Quantitative Data:

The following table provides expected data for the synthesis of 7-bromophenoxazin-3-one.

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) |

| 7-Bromophenoxazin-3-one | C₁₂H₆BrNO₂ | 276.09 | 60-70 | >250 (decomposes) |

Logical Flow for Phenoxazine Synthesis

Caption: Key steps in 7-bromophenoxazine synthesis.

Conclusion

This compound is a highly useful and versatile building block for the synthesis of various heterocyclic compounds of medicinal and material science interest. The protocols provided herein for the synthesis of 6-bromobenzoxazoles and 7-bromophenoxazines demonstrate the utility of this precursor in generating molecular diversity. The presence of the bromine atom allows for subsequent modifications, making these scaffolds attractive for the development of novel bioactive molecules. Researchers are encouraged to explore the full potential of this compound in the design and synthesis of new heterocyclic entities.

Application of 3-Amino-5-bromophenol in Agrochemical Synthesis: A Review of Potential Applications

Introduction

3-Amino-5-bromophenol is a substituted aromatic amine that holds potential as a versatile building block in the synthesis of novel agrochemicals. Its unique trifunctional nature, featuring an amino group, a hydroxyl group, and a bromine atom on the benzene ring, allows for diverse chemical modifications to generate a wide array of derivatives. The strategic placement of these functional groups can influence the molecule's reactivity and ultimately the biological activity of the final product. While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are present in various classes of pesticides, suggesting its utility as a key intermediate.

This document outlines the potential applications of this compound in the synthesis of herbicides, fungicides, and insecticides, based on established chemical principles and the structure-activity relationships of known agrochemicals. It also provides hypothetical synthetic protocols and discusses potential modes of action that could be targeted.

Potential Applications in Herbicide Synthesis

The chemical structure of this compound provides a scaffold for the synthesis of herbicides that could potentially act on various metabolic pathways in plants. The amino and hydroxyl groups are amenable to reactions such as acylation, etherification, and carbamoylation, which are common steps in the synthesis of many commercial herbicides.

Hypothetical Synthesis of a Protoporphyrinogen Oxidase (PPO) Inhibitor

Protoporphyrinogen oxidase (PPO) inhibitors are a major class of herbicides that block the synthesis of chlorophyll, leading to the accumulation of toxic protoporphyrin IX and subsequent cell death. Many PPO inhibitors feature a substituted phenyl ring. This compound could serve as a precursor for the synthesis of such a herbicide.

Experimental Protocol: Synthesis of a Hypothetical Diphenyl Ether Herbicide

Objective: To synthesize a diphenyl ether derivative from this compound.

Materials:

-

This compound

-

2-chloro-4-(trifluoromethyl)nitrobenzene

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-chloro-4-(trifluoromethyl)nitrobenzene (1.1 eq) to the reaction mixture.

-

Heat the reaction to 80°C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired diphenyl ether.

Data Presentation:

| Step | Compound Name | Starting Material (g) | Reagent (g/mL) | Product (g) | Yield (%) | Purity (%) |

| 1 | Diphenyl ether derivative | 1.88 (this compound) | 2.48 (2-chloro-4-(trifluoromethyl)nitrobenzene) | Data not available | Data not available | Data not available |

Note: The quantitative data in this table is hypothetical as this is a proposed synthesis.

Logical Workflow for Herbicide Synthesis

Protocols for the N-Acylation of 3-Amino-5-bromophenol: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the N-acylation of 3-amino-5-bromophenol, a critical transformation in the synthesis of pharmaceutical intermediates and other fine chemicals. The protocols outlined below are based on established methodologies for the acylation of aromatic amines, offering robust and reproducible procedures for laboratory applications.

Introduction

This compound is a valuable building block in organic synthesis, featuring three functional groups amenable to further modification. The selective N-acylation of the amino group is a fundamental step in the synthesis of a diverse array of complex molecules. This modification is often employed to install specific functionalities, modulate the electronic properties of the aromatic ring, or to serve as a protecting group in multi-step synthetic sequences. The resulting N-acyl-3-amino-5-bromophenol derivatives are key intermediates in the development of novel therapeutic agents. The inherent difference in nucleophilicity between the amino and hydroxyl groups allows for the selective acylation of the amine under controlled reaction conditions.

Data Presentation: A Comparative Overview of N-Acylation Protocols

The following table summarizes key quantitative data for representative N-acylation reactions of aminophenols. While specific data for this compound is not widely published, the data for the closely related isomer, 4-amino-2-bromophenol, provides a strong predictive basis for expected outcomes.

| Acylating Agent | Product | Starting Material | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Purity Method | Reference |

| Acetyl Chloride | N-(3-bromo-4-hydroxyphenyl)acetamide | 4-Amino-2-bromophenol | Pyridine | Dichloromethane | 4 | 68 | Column Chromatography | [1] |

| Acetic Anhydride | N-acetyl-4-amino-3-bromobenzoic acid | 4-Amino-3-bromobenzoic acid | Pyridine | Pyridine | 2-4 | High (not specified) | Not specified | [2] |

| Benzoyl Chloride | N-benzoyl-3-aminoacetanilide | 3-Aminoacetanilide | Pyridine | Dichloromethane | 2-4 | High (not specified) | Not specified | [3] |

Experimental Protocols

Two primary protocols for the N-acylation of this compound are presented below. The choice of acylating agent (acyl chloride or acid anhydride) will depend on the desired acyl group, reagent availability, and reaction scale.

Protocol 1: N-Acetylation using Acetyl Chloride

This protocol describes a general procedure for the N-acetylation of this compound using acetyl chloride.

Materials:

-

This compound

-

Acetyl Chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

To the stirred solution, slowly add anhydrous pyridine (1.2 eq).

-

Add acetyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: N-Acylation using Acetic Anhydride

This protocol provides an alternative method for N-acetylation using acetic anhydride.

Materials:

-

This compound

-

Acetic Anhydride

-

Pyridine (anhydrous)

-

Ethyl Acetate or Dichloromethane

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the organic solution under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Visualizations

Caption: General reaction scheme for the N-acylation of this compound.

Caption: Experimental workflow for the N-acylation of this compound.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Amino-5-bromophenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-amino-5-bromophenol with various arylboronic acids. This reaction is a pivotal method for the synthesis of 3-amino-5-arylphenol derivatives, which are important structural motifs in medicinal chemistry and materials science. The protocols outlined are based on established methodologies for structurally similar compounds and provide a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura coupling is a versatile and powerful tool for forming carbon-carbon bonds, enabling the construction of complex biaryl structures from readily available starting materials.[1][2] The reaction typically involves an organoboron compound, such as a boronic acid, and an organic halide coupled in the presence of a palladium catalyst and a base.[1] For substrates like this compound, which contain both an amino and a hydroxyl group, careful selection of reaction conditions is crucial to achieve high yields and avoid potential side reactions. The primary amine functionality can coordinate with the palladium catalyst, potentially inhibiting the catalytic cycle.[3] However, with the appropriate choice of ligands and bases, the reaction can often proceed without the need for protecting groups.[3]

Data Presentation: Representative Reaction Parameters and Expected Yields

The following table summarizes generalized conditions and expected yields for the Suzuki coupling of this compound with a variety of arylboronic acids. These values are extrapolated from reactions with analogous substrates and serve as a guide for experimental design.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 100 | 10 | 80-90 |

| 3 | 3-Fluorophenylboronic acid | XPhos Pd G3 (2) | K₃PO₄ (3.0) | THF/H₂O (4:1) | 80 | 16 | 75-85 |

| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | DMF/H₂O (5:1) | 110 | 8 | 70-80 |

| 5 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 14 | 65-75 |

Experimental Protocols

General Protocol for Suzuki Coupling of this compound (Conventional Heating)

This protocol provides a standard method for the Suzuki coupling reaction under conventional heating.

Materials and Reagents:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF)

-

Degassed deionized water

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or sealed reaction tube

-

Standard laboratory glassware for workup and purification

-